2-(2-Pyrimidinyl)imidazole-4-methanol
Description
2-(2-Pyrimidinyl)imidazole-4-methanol is a heterocyclic compound featuring an imidazole core substituted at the 2-position with a pyrimidinyl group and at the 4-position with a methanol moiety. Its molecular formula is C₈H₈N₄O, and its structure combines aromatic nitrogen-rich rings with a polar hydroxyl group, enabling diverse interactions in biological and chemical systems.
Properties
Molecular Formula |
C8H8N4O |
|---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
(2-pyrimidin-2-yl-1H-imidazol-5-yl)methanol |
InChI |
InChI=1S/C8H8N4O/c13-5-6-4-11-8(12-6)7-9-2-1-3-10-7/h1-4,13H,5H2,(H,11,12) |
InChI Key |
ZCZWUCNQYGQBEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC=C(N2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyrimidinyl)imidazole-4-methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyrimidine with glyoxal and ammonia, which forms the imidazole ring. The reaction conditions often require a catalyst and can be carried out under reflux in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as nickel or palladium may be employed to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Pyrimidinyl)imidazole-4-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 2-(2-pyrimidinyl)imidazole-4-carbaldehyde, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
2-(2-Pyrimidinyl)imidazole-4-methanol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: It is a precursor in the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-(2-Pyrimidinyl)imidazole-4-methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt biological pathways, leading to therapeutic effects. For example, it may inhibit the activity of kinases involved in cell signaling, thereby preventing the proliferation of cancer cells .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Electronic and Reactivity Profiles
- Pyrimidinyl vs.
- Methanol vs. Thioether/Sulfonyl Moieties: The hydroxyl group in the target compound increases hydrophilicity, contrasting with the thioether in compound 6 (improving membrane permeability) or sulfonyl groups in herbicides like bensulfuron-methyl (enhancing herbicidal activity via enzyme inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
